molecular formula C8H10FNO B582720 1-(5-Amino-2-fluorophenyl)ethan-1-ol CAS No. 150295-25-3

1-(5-Amino-2-fluorophenyl)ethan-1-ol

Cat. No. B582720
M. Wt: 155.172
InChI Key: GGLVPXOCSQMWKL-UHFFFAOYSA-N
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Description

“1-(5-Amino-2-fluorophenyl)ethan-1-ol” is a compound that contains an amino group (-NH2), a fluorine atom, and a hydroxyl group (-OH). The presence of these functional groups suggests that it could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of “1-(5-Amino-2-fluorophenyl)ethan-1-ol” would consist of a two-carbon chain (ethan-1-ol) attached to a fluorinated phenyl ring at one end and an amino group at the other . The exact spatial arrangement of these groups would depend on the specific synthesis conditions .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the electron-donating amino group and the electron-withdrawing fluorine atom . These groups could direct electrophilic aromatic substitution reactions to specific positions on the phenyl ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(5-Amino-2-fluorophenyl)ethan-1-ol” would be influenced by its functional groups. For example, the presence of the polar hydroxyl and amino groups could increase its solubility in water .

Scientific Research Applications

Fluorinated Compounds in Drug Synthesis

Fluorine atoms are introduced into organic molecules to enhance their properties such as stability, lipophilicity, and bioactivity. A practical synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate in manufacturing flurbiprofen (a non-steroidal anti-inflammatory and analgesic material), showcases the importance of fluorinated intermediates in drug development. This synthesis demonstrates the challenges and solutions in producing fluorinated compounds on a large scale, highlighting the importance of such methods in the pharmaceutical industry (Qiu et al., 2009).

Fluorine in Protein Design

In protein design, the introduction of fluorinated amino acids can enhance protein stability against chemical and thermal denaturation. This strategy has been explored with the aim of creating proteins with novel chemical and biological properties. The incorporation of highly fluorinated analogs of hydrophobic amino acids into proteins is a promising approach to improve their stability and functionality, showcasing the potential of fluorine in biotechnological applications (Buer & Marsh, 2012).

Fluorinated Pyrimidines in Cancer Treatment

Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), are crucial in treating cancer due to their ability to interfere with nucleic acid synthesis. These compounds are widely used in chemotherapy regimens for various malignancies, demonstrating the critical role of fluorine-containing molecules in cancer pharmacotherapy. Research on 5-FU's metabolism, mechanism of action, and combination with other anticancer agents continues to be a significant focus in oncology, aiming to improve treatment outcomes and reduce toxicity (Gmeiner, 2020).

Organic Fluorophores in Molecular Imaging

Fluorophores, compounds that can re-emit light upon light excitation, are essential in molecular imaging for cancer diagnosis. The use of organic fluorophores, including those containing fluorine, allows for real-time, non-invasive visualization of tumors. Despite concerns about toxicity, the specific properties of fluorophores, such as their brightness and stability, make them invaluable tools in biomedical research. The safe application of these compounds in vivo opens new avenues for diagnosing and understanding cancer (Alford et al., 2009).

Safety And Hazards

As with any chemical compound, handling “1-(5-Amino-2-fluorophenyl)ethan-1-ol” would require appropriate safety precautions. The Material Safety Data Sheet (MSDS) for a similar compound suggests avoiding contact with skin and eyes and avoiding inhalation of dust, mist, or vapors .

properties

IUPAC Name

1-(5-amino-2-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLVPXOCSQMWKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)N)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40666669
Record name 1-(5-Amino-2-fluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40666669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Amino-2-fluorophenyl)ethan-1-ol

CAS RN

150295-25-3
Record name 1-(5-Amino-2-fluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40666669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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